

# Assessing the Long-Term Efficacy of Zetomipzomib (KZR-616) in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zetomipzomib |           |
| Cat. No.:            | B608408      | Get Quote |

**Zetomipzomib** (KZR-616) is a first-in-class, selective immunoproteasome inhibitor being investigated for its therapeutic potential across a range of autoimmune diseases.[1] Unlike broad immunosuppressants, **zetomipzomib** offers a targeted approach by modulating the dysregulated immune system.[1] Its mechanism of action involves the selective inhibition of the immunoproteasome, a form of the proteasome predominantly found in immune cells, which plays a crucial role in inflammation and immune responses.[1][2] This guide provides a comprehensive comparison of **zetomipzomib**'s performance with alternative treatments, supported by experimental data from preclinical and clinical studies.

### Mechanism of Action: Selective Immunoproteasome Inhibition

**Zetomipzomib** selectively targets the LMP7 (IC50: 39 nM for human) and LMP2 (IC50: 131 nM for human) subunits of the immunoproteasome.[3] This inhibition disrupts multiple downstream pathways involved in the inflammatory cascade. By blocking the immunoproteasome, **zetomipzomib** impedes the differentiation of plasma cells, reduces autoantibody production, and downregulates the expression of pro-inflammatory cytokines.[2][4] This leads to a broad immunomodulatory effect on both the innate and adaptive immune systems, including macrophages, B cells, and T cells.[1][5] Preclinical studies have shown that this selective inhibition results in a broad anti-inflammatory response without causing overt immunosuppression.[6]





Click to download full resolution via product page

Mechanism of action for **Zetomipzomib** (KZR-616).

### **Preclinical Efficacy in Chronic Disease Models**

The long-term efficacy of **zetomipzomib** has been evaluated in multiple animal models of autoimmune disease, most notably the NZB/W F1 mouse model of lupus nephritis.[2][4] In these studies, **zetomipzomib** demonstrated a significant and durable therapeutic effect.

### **Key Findings from the NZB/W F1 Mouse Model:**

 Resolution of Proteinuria: Treatment with zetomipzomib resulted in a complete resolution of proteinuria, a key indicator of kidney damage in lupus nephritis. This effect was maintained for at least 8 weeks after dosing ceased.[4]



- Reduction in Autoantibodies: The treatment led to a significant decrease in serum levels of anti-dsDNA antibodies, which are pathogenic in systemic lupus erythematosus (SLE).[2]
- Decreased Renal IgG Deposition: **Zetomipzomib** treatment resulted in an absence of renal IgG deposition, indicating a reduction in immune complex formation in the kidneys.[2][4]
- Modulation of Immune Pathways: Gene expression analysis revealed that zetomipzomib
  administration downregulated pathways associated with inflammation, T helper cell activation
  (Th1 and Th17), interferon signaling, and plasma cell differentiation.[2][4]

| Parameter                | Vehicle<br>Control    | Zetomipzomib<br>(KZR-616)                                     | Outcome                                   | Citation |
|--------------------------|-----------------------|---------------------------------------------------------------|-------------------------------------------|----------|
| Proteinuria              | Persistent and severe | Complete and durable resolution                               | Significant improvement in renal function | [2][4]   |
| Anti-dsDNA<br>Antibodies | High levels           | Significantly reduced                                         | Reduction in systemic autoimmunity        | [2]      |
| Renal IgG<br>Deposition  | Present               | Absent                                                        | Prevention of immune complex deposition   | [2][4]   |
| Plasma Cells             | Increased<br>numbers  | Reduced<br>numbers of short<br>and long-lived<br>plasma cells | Inhibition of antibody-producing cells    | [4]      |

### **Clinical Efficacy in Lupus Nephritis**

The MISSION Phase 1b/2 clinical trial evaluated the safety, tolerability, and preliminary efficacy of **zetomipzomib** in patients with active lupus nephritis.[5][7] The results from this open-label study suggest that **zetomipzomib** has the potential to be a meaningful long-term, steroid-sparing therapy.[5][8]

### **MISSION Phase 2 Study Results:**



The study evaluated **zetomipzomib** 60 mg administered subcutaneously once weekly for 24 weeks in patients with active LN despite stable background therapy.[5][7]

- Renal Response: A significant number of patients achieved a clinically meaningful renal response. At the end of treatment (Week 25), 11 out of 17 evaluable patients (64.7%) achieved an overall renal response, defined as a ≥50% reduction in urine protein to creatinine ratio (UPCR).[6] These responses were not only maintained but deepened during the 12-week post-treatment follow-up period, with 15 of 17 patients (88.2%) showing an overall response at the end of the study (Week 37).[6]
- Complete Renal Response: By the end of treatment, 6 of 17 patients (35.3%) achieved a
  complete renal response (CRR), with this number increasing to 8 of 17 (47.1%) by the end of
  the study.[5]
- Steroid-Sparing Effect: A notable outcome was the ability to reduce corticosteroid dosage. As early as Week 13, 14 out of 17 patients had their daily steroid dose reduced to 10 mg/day or less while maintaining clinical response.[5][9]
- Biomarker Improvement: Treatment with **zetomipzomib** also led to improvements in key SLE disease activity scores and serologic biomarkers, including reductions in anti-dsDNA antibodies and normalization of complement C3/C4 levels.[6][9]

| Efficacy Endpoint                                  | End of Treatment<br>(Week 25) | End of Study<br>(Week 37) | Citation |
|----------------------------------------------------|-------------------------------|---------------------------|----------|
| Overall Renal<br>Response (≥50%<br>UPCR reduction) | 64.7% (11/17<br>patients)     | 88.2% (15/17<br>patients) | [6]      |
| Complete Renal<br>Response (UPCR<br>≤0.5)          | 35.3% (6/17 patients)         | 47.1% (8/17 patients)     | [5]      |
| Patients on ≤10<br>mg/day<br>Corticosteroids       | 82.4% (14/17<br>patients)     | Maintained                | [5][9]   |



It is important to note that in a separate Phase 2 trial (PRESIDIO) for dermatomyositis and polymyositis, **zetomipzomib** did not show a significant differentiation from placebo, although most patients did experience clinically meaningful improvements.

### **Comparison with Standard of Care**

Standard of care (SOC) for many autoimmune diseases like lupus nephritis and autoimmune hepatitis involves chronic, high-dose corticosteroids and other immunosuppressive agents such as mycophenolate mofetil (MMF) or azathioprine.[1] While effective for some, these treatments are often associated with significant and life-altering side effects, including osteoporosis, diabetes, increased risk of infection, and malignancies.[1]

| Feature         | Zetomipzomib (KZR-616)                                                                                                            | Standard of Care<br>(Corticosteroids,<br>Immunosuppressants)                       |
|-----------------|-----------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Mechanism       | Selective immunoproteasome inhibition; targeted immunomodulation.[1][3]                                                           | Broad immunosuppression.[1]                                                        |
| Efficacy in LN  | 64.7% overall renal response<br>at 24 weeks in the MISSION<br>trial.[6]                                                           | Varies; often requires high doses with significant toxicity.                       |
| Steroid-Sparing | Demonstrated potential to significantly reduce corticosteroid dosage.[5][9]                                                       | Are the primary treatment; long-term use is often necessary.                       |
| Safety Profile  | Generally well-tolerated; most common AE is injection site reaction. No opportunistic infections reported in MISSION trial.[7][9] | Associated with numerous side effects: infections, osteoporosis, diabetes, etc.[1] |
| Administration  | Subcutaneous weekly injection.[7]                                                                                                 | Typically oral daily administration.                                               |

**Zetomipzomib**'s targeted mechanism offers the potential for a more favorable long-term safety profile by avoiding the complications of broad and prolonged immunosuppression.[1]



**Experimental Protocols and Workflows** 

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for key preclinical and clinical studies of **zetomipzomib**.

## Preclinical Model: NZB/W F1 Mouse Model of Lupus Nephritis

- Objective: To evaluate the therapeutic effect of KZR-616 on the progression of lupus nephritis.[2]
- Animal Model: Female NZB/W F1 mice, which spontaneously develop a disease that closely mimics human SLE and lupus nephritis.
- Treatment Protocol: Mice received subcutaneous injections of KZR-616 or a vehicle control for 11 weeks.
- Primary Endpoints:
  - Proteinuria: Measured to assess the severity of nephritis.
  - Serum Anti-dsDNA Antibodies: Quantified to measure systemic autoimmunity.[2]
  - Renal Histology: Kidneys were harvested and stained with hematoxylin and eosin and for immunoglobulin G (IgG) deposition.
- Gene Expression Analysis: RNA was extracted from spleens and kidneys and evaluated by RNA sequencing to identify changes in canonical signaling pathways.[2]

### Clinical Trial: MISSION Phase 2 Study (NCT03393013)

- Objective: To evaluate the safety, tolerability, and preliminary efficacy of zetomipzomib in patients with active lupus nephritis.[5][7]
- Study Design: An open-label, multi-center study.[5]
- Patient Population: Patients with active Class III or IV (± Class V) lupus nephritis with a urine protein to creatinine ratio (UPCR) ≥1 despite stable background therapy.[5][7]



- Treatment Protocol: Zetomipzomib 60 mg administered subcutaneously once weekly for 24 weeks. The initial dose was 30 mg.[7][10] Patients remained on their stable background medications, including corticosteroids and at least one other immunosuppressive agent.[7]
- Primary Endpoint: The number of patients achieving a 50% reduction in UPCR from baseline after 24 weeks of treatment.[7]
- Secondary Endpoints: Safety, tolerability, other measures of renal function (e.g., complete renal response), SLE disease activity, and biomarkers.[5]



Click to download full resolution via product page

Workflow for preclinical and clinical evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. kezarlifesciences.com [kezarlifesciences.com]



- 2. Selective Inhibition of the Immunoproteasome with KZR-616 Blocks Multiple Cell Signaling Pathways, Plasma Cell Signatures and Myeloid Cell Associated Damage in the NZB/W Lupus Nephritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 5. POS1128 ZETOMIPZOMIB (KZR-616) TREATMENT RESULTS IN CLINICALLY MEANINGFUL RENAL RESPONSES IN PATIENTS WITH LUPUS NEPHRITIS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Kezar Life Sciences Presents Positive Complete Results from the MISSION Phase 2 Trial Evaluating Zetomipzomib in Lupus Nephritis at ASN's Kidney Week 2022 Annual Meeting Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 7. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis -ACR Meeting Abstracts [acrabstracts.org]
- 8. kezarlifesciences.com [kezarlifesciences.com]
- 9. lupus.bmj.com [lupus.bmj.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Assessing the Long-Term Efficacy of Zetomipzomib (KZR-616) in Chronic Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608408#assessing-the-long-term-efficacy-of-kzr-616-in-chronic-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com